physicochemical properties of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt
physicochemical properties of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt
An In-depth Technical Guide: Physicochemical Properties of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt
Introduction
1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS No: 83310-58-1) is a specialty fluorinated surfactant belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1] Unlike traditional perfluorocarboxylic acids (PFCAs), this molecule incorporates a hydrocarbon -CH₂-CH₂- "spacer" group between the highly electronegative perfluorononyl tail and the hydrophilic potassium carboxylate head group. This structural nuance significantly influences its physicochemical properties and, consequently, its applications.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding for applications ranging from materials science to advanced formulation development. We will move beyond a simple data sheet to explore the causality behind its behavior, offering field-proven insights into its stability, solubility, and characterization.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to interpreting its behavior.
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IUPAC Name: Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecanoate
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Common Synonyms: Potassium 2H,2H,3H,3H-Perfluoroundecanoate[1]
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CAS Number: 83310-58-1[1]
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Molecular Formula: C₁₁H₄F₁₉KO₂
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Structure: The compound is an ionic salt consisting of a potassium cation (K⁺) and a fluorinated carboxylate anion. The anion is characterized by:
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A C₉F₁₉ perfluorononyl tail, which is both hydrophobic (water-repelling) and oleophobic (oil-repelling).
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An ethylene (-CH₂-CH₂-) spacer group.
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An ionic carboxylate head group (-COO⁻), which is hydrophilic.
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This distinct separation of a stable, inert fluorinated tail and a reactive, hydrophilic head group defines its function as a high-performance surfactant.[2]
Core Physicochemical Properties
The following table summarizes the key quantitative properties of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt. Each parameter is discussed in greater detail in the subsequent sections.
| Property | Value | Significance & Context for Researchers |
| Molecular Weight | 592.27 g/mol | Essential for stoichiometric calculations in synthesis, formulation, and analytical standard preparation. |
| Physical State | Solid / Powder | Relevant for handling, storage, and dissolution protocols. Most PFAS are solids at room temperature.[3] |
| Melting Point | ~210 °C (with decomposition)[1] | Indicates a high degree of thermal stability suitable for processes below this temperature. The decomposition aspect is critical for thermal hazard analysis. |
| Solubility | Amphiphilic | While specific quantitative data is not readily available, its salt form and surfactant structure suggest appreciable solubility in water and polar solvents. The fluorinated tail limits solubility in non-polar hydrocarbon solvents. Charged PFAS salts generally have good solubility in water.[2] |
| pKa (of parent acid) | Estimated ~3-4 | The parent acid is a strong acid, comparable to other short-chain PFCAs. This ensures the compound exists as the dissociated, anionic salt form in aqueous solutions across a wide pH range, which is critical for its function as an anionic surfactant. |
In-Depth Analysis of Key Properties
Thermal Stability and Decomposition
The thermal stability of a compound is a critical parameter for defining its operational limits in manufacturing and formulation. 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt exhibits robust thermal stability, decomposing at approximately 210°C.[1]
Expert Insights:
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Causality of Stability: The inherent strength of the carbon-fluorine (C-F) bond provides exceptional chemical and thermal resistance to the perfluorinated tail.[2] Furthermore, the choice of the counterion significantly impacts the thermal stability of PFCA salts. For PFOA, thermal stability is shown to increase in the order of ammonium < cesium < potassium < silver, positioning the potassium salt as one of the more stable variants.[4]
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Decomposition Pathway: For PFAS that contain hydrogen atoms, such as the -CH₂-CH₂- spacer in this molecule, HF elimination is a recognized thermal decomposition pathway.[4] At elevated temperatures, the molecule can break down, potentially releasing hydrogen fluoride (HF) and shorter-chain fluorinated compounds. This is a crucial consideration for safety protocols during high-temperature processing.
Solubility and Surfactant Behavior
This molecule is a classic example of an amphiphilic surfactant.[2] The perfluorinated tail is highly non-polar, while the potassium carboxylate head is ionic and highly polar. This dual nature drives its tendency to accumulate at interfaces (e.g., air-water, oil-water), drastically reducing surface tension.
Expert Insights:
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Formulation Implications: In drug development, such surfactants can be used to create stable emulsions or microemulsions, solubilize poorly water-soluble active pharmaceutical ingredients (APIs), or act as wetting agents. The oleophobic nature of the fluorinated tail also provides unique non-stick and anti-fouling properties, which can be leveraged in the surface modification of medical devices or analytical equipment.
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Environmental Context: While the salt form enhances water solubility compared to the parent acid, the long perfluorinated chain contributes to the compound's persistence in the environment, a characteristic of many PFAS compounds.[3][5]
Experimental Protocol: Spectroscopic Characterization
Verifying the identity and purity of the compound is a non-negotiable step in any research workflow. Raman spectroscopy is a powerful, non-destructive technique for this purpose.
Protocol: Identification by Raman Spectroscopy
This protocol is designed to provide a reliable spectroscopic fingerprint of the material, validating its chemical identity against known PFAS spectral features.[6]
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Sample Preparation:
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Place a small amount (~5 mg) of the solid 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt onto a clean glass slide or into a quartz cuvette.
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Causality: Minimal sample is needed, and no complex preparation is required, highlighting the efficiency of the technique. Using a Raman-inactive substrate like quartz or glass minimizes background interference.
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Instrument Configuration:
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Use a Raman spectrometer equipped with a 532 nm or 785 nm laser.
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Set laser power to a low level (e.g., 10 mW) to avoid sample degradation or fluorescence.
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Set the acquisition time to 3-5 seconds with 2-3 accumulations.
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Causality: A 532 nm laser offers a good balance of signal strength and low fluorescence for many organic compounds. Low laser power is critical for thermally sensitive materials, preventing decomposition and ensuring the collected spectrum is representative of the intact molecule.
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Spectral Acquisition:
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Focus the laser onto the sample and collect the spectrum over a range of 200-1600 cm⁻¹.
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Acquire spectra from at least five different spots on the sample to ensure homogeneity and reproducibility.
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Data Processing & Interpretation:
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Average the collected spectra to improve the signal-to-noise ratio.
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Apply a baseline correction algorithm to remove background fluorescence.
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Normalize the spectrum to the highest intensity peak.
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Causality: Averaging reduces random noise, while baseline correction is essential for accurate peak identification, especially if low-level fluorescence is present.
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Self-Validation and Expected Results:
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The resulting spectrum should be compared to reference spectra or known characteristic bands.
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Expected Peaks: Look for common PFAS bands around 300, 380, and 725 cm⁻¹. A strong, sharp band characteristic of PFCAs should be observed around 1421 cm⁻¹.[6] The presence of C-H stretching bands from the ethylene spacer would further confirm the identity.
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Synthesis and Purification Workflow
While commercially available, understanding the synthetic pathway is crucial for custom modifications or purity assessment. A logical and common approach involves the oxidation of the corresponding fluorotelomer alcohol followed by neutralization.
Caption: Proposed two-step synthesis and purification workflow.
Protocol: Laboratory-Scale Synthesis
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Step 1: Oxidation of Alcohol to Carboxylic Acid
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Dissolve 1H,1H,2H,2H-Perfluoroundecan-1-ol in acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Cool the flask in an ice bath.
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Slowly add a stoichiometric amount of Jones reagent (CrO₃ in sulfuric acid) dropwise while monitoring the temperature.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC-MS analysis shows complete consumption of the starting material.
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Perform a work-up, typically involving quenching with isopropanol followed by extraction, to isolate the crude carboxylic acid intermediate.
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Step 2: Neutralization to Form the Potassium Salt
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Dissolve the purified carboxylic acid in a suitable solvent like ethanol.
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Calculate the exact molar equivalent of potassium hydroxide (KOH) required for neutralization and dissolve it in ethanol.
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Slowly add the KOH solution to the carboxylic acid solution while stirring.
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The potassium salt will precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
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Purification and Validation
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The crude salt should be purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to achieve high purity.
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The final product's identity and purity must be confirmed using analytical techniques such as NMR, FT-IR, and the Raman spectroscopy protocol described above. The melting point should also be determined and compared to the literature value.
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Applications and Relevance
The unique properties of this compound make it a valuable tool in specialized fields.
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Materials Science: It is used as a building block in the preparation of poly(ionic liquid)s, which have applications in gas sensing, particularly for CO₂.[1]
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Surfactant Chemistry: It serves as a precursor in the ring-opening reactions of epoxides to create novel F-alkyl non-ionic surfactants.[1]
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Drug Development (Potential): Its properties as a high-performance surfactant could be explored for:
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Advanced Drug Delivery: Creating highly stable nano-emulsions for delivering hydrophobic APIs.
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Biocompatible Coatings: Modifying the surface of medical implants or diagnostic tools to reduce biofouling.
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Specialty Formulations: Acting as a solubilizing excipient in complex formulations where traditional surfactants fail.
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Conclusion
1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt is more than just another fluorinated molecule; it is a specialty chemical whose utility is defined by the interplay between its highly stable perfluorinated tail, its functional hydrocarbon spacer, and its ionic head group. Its high thermal stability, predictable surfactant behavior, and well-defined spectroscopic characteristics make it a reliable component for advanced research. For scientists and developers, a thorough understanding of these physicochemical properties is the key to unlocking its full potential in designing next-generation materials and formulations.
References
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Sources
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